molecular formula C8H16O3 B14414449 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene CAS No. 83661-49-8

1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene

Cat. No.: B14414449
CAS No.: 83661-49-8
M. Wt: 160.21 g/mol
InChI Key: AWIWBURUXPBVMW-UHFFFAOYSA-N
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Description

1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene is an organic compound with the molecular formula C7H14O3 It is a derivative of propene and features a dimethoxyethoxy group attached to the second carbon of the propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene typically involves the reaction of 2-methylprop-1-ene with dimethoxyethane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The dimethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene exerts its effects involves interactions with specific molecular targets. The dimethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The pathways involved may include enzymatic reactions and other biochemical processes.

Comparison with Similar Compounds

    1,1-Dimethoxyethane: A related compound with similar structural features but different reactivity and applications.

    1,1-Dimethoxypropane: Another similar compound used in organic synthesis and industrial applications.

Uniqueness: 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity

Properties

CAS No.

83661-49-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

1-(1,1-dimethoxyethoxy)-2-methylprop-1-ene

InChI

InChI=1S/C8H16O3/c1-7(2)6-11-8(3,9-4)10-5/h6H,1-5H3

InChI Key

AWIWBURUXPBVMW-UHFFFAOYSA-N

Canonical SMILES

CC(=COC(C)(OC)OC)C

Origin of Product

United States

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